1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid
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Overview
Description
1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis. This compound features a pyrazole ring substituted with boronic acid groups, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki–Miyaura coupling .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can influence various biochemical processes .
Mode of Action
Boronic acids, including 1-(1-borono-1-phenylmethyl)pyrazole-4-boronic acid, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki–miyaura cross-coupling reactions, in which this compound can participate, are widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials science .
Result of Action
The ability of boronic acids to form reversible covalent complexes can lead to various effects, depending on the specific targets and the nature of the biochemical pathways involved .
Preparation Methods
One common method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . The boronic acid groups can then be introduced through reactions with boron reagents under mild conditions . Industrial production methods often utilize scalable and efficient synthetic routes to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the boronic acid groups to other functional groups.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO)
Scientific Research Applications
1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid can be compared with other boronic acid derivatives such as:
1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but with different substituents, leading to variations in reactivity and applications.
1-(4-Pyridinomethyl)pyrazole-4-boronic acid:
1-Propyl-1H-pyrazole-4-boronic acid pinacol ester: Another derivative with distinct properties due to the propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
[1-[borono(phenyl)methyl]pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12B2N2O4/c15-11(16)9-6-13-14(7-9)10(12(17)18)8-4-2-1-3-5-8/h1-7,10,15-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNQSLSZKRNDNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(B(O)O)C2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12B2N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681727 |
Source
|
Record name | {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-17-5 |
Source
|
Record name | Boronic acid, B-[1-(boronophenylmethyl)-1H-pyrazol-4-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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